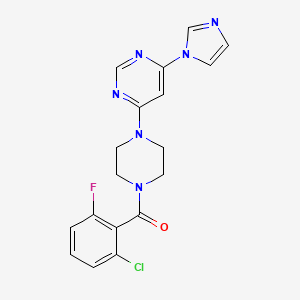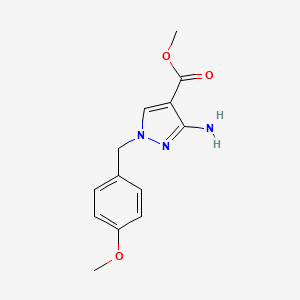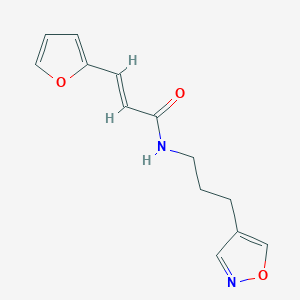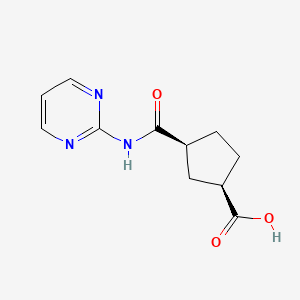
Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- is a useful research compound. Its molecular formula is C81H53EuN2O6 and its molecular weight is 1302.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that this compound is a light-emitting metal complex , suggesting that its targets could be related to light-sensitive processes or structures.
Mode of Action
Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- exhibits intense red emission under blue light excitation . This is due to the expanded π-conjugation in the complex molecules, which shifts the excitation band to the visible region .
Result of Action
The primary result of the action of Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- is the emission of intense red light under blue light excitation . This property has been utilized in the fabrication of a dual optical sensor to detect oxygen and any change in temperature .
Action Environment
The action, efficacy, and stability of Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- can be influenced by environmental factors such as light and temperature . For instance, its light-emitting properties are activated under blue light excitation .
Propriétés
Numéro CAS |
202460-56-8 |
|---|---|
Formule moléculaire |
C81H53EuN2O6 |
Poids moléculaire |
1302.3 g/mol |
Nom IUPAC |
1,3-dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C23H15O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15H;1-8H;/q3*-1;;+3 |
Clé InChI |
FIYHXSORRODFEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Eu+3] |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2689492.png)

![2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide](/img/structure/B2689496.png)

![3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B2689499.png)


![4-(3-methylphenyl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689505.png)


![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2689509.png)

